2,3,5-Trichloro-6-iodopyridine

Description

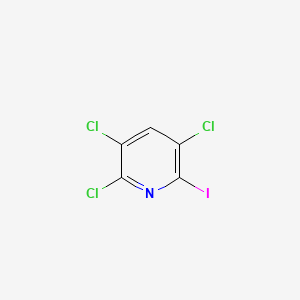

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5HCl3IN |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

2,3,5-trichloro-6-iodopyridine |

InChI |

InChI=1S/C5HCl3IN/c6-2-1-3(7)5(9)10-4(2)8/h1H |

InChI Key |

IWNBQRXESOHIHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)I)Cl)Cl |

Origin of Product |

United States |

Reactivity Profile and Transformational Chemistry of 2,3,5 Trichloro 6 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine (B92270). The rate and regioselectivity of these reactions on 2,3,5-trichloro-6-iodopyridine are dictated by the electronic properties of the pyridine ring and the nature of the halogen leaving groups.

In the pyridine ring, positions ortho (2, 6) and para (4) to the nitrogen atom are electronically activated towards nucleophilic attack. For this compound, this means the C2, and C6 positions are particularly electrophilic. The regioselectivity of SNAr reactions is further governed by the leaving group ability of the halogens, which generally follows the order I > Br > Cl > F.

In this compound, the iodine atom is located at the C6 position, which is both activated by the ring nitrogen and is the best leaving group among the halogens present. Consequently, nucleophilic attack occurs with high regioselectivity at the C6 position to displace the iodide ion. This is in contrast to its isomer, 2,3,5-trichloro-4-iodopyridine, where nucleophiles preferentially attack the C4 position, again displacing the more labile iodine atom. The chlorine atoms at positions 2, 3, and 5 are significantly less reactive and would require much harsher reaction conditions for substitution to occur.

The general mechanism involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. The high stability of the iodide as a leaving group ensures that the substitution at the C6 position is the overwhelmingly favored pathway.

The nature of the attacking nucleophile can also influence reaction pathways, particularly in substrates where multiple positions are similarly activated. However, in this compound, the preference for substitution at the C6-iodo position is so pronounced that it is generally observed with a wide variety of nucleophiles, including amines, alkoxides, and thiols.

Studies on the closely related 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) have shown that principles of Hard and Soft Acids and Bases (HSAB) can explain regioselectivity. researchgate.net Soft nucleophiles (e.g., S-centered) tend to attack the position bearing the softer leaving group (iodine), while hard nucleophiles (e.g., O- and N-centered) may show varied reactivity. researchgate.net For this compound, since the most reactive position (C6) also bears the best leaving group (iodine), this site is expected to be the primary point of reaction for both hard and soft nucleophiles under standard conditions.

Steric hindrance from the nucleophile or the substrate can also play a role. arkat-usa.org A bulky nucleophile might face increased steric repulsion when attacking a substituted center. In the case of this compound, the C6 position is adjacent to a chlorine atom at C5, but this is generally not sufficient to override the powerful electronic activation and superior leaving group ability of the iodine, especially when compared to the more sterically hindered C2 position, which is flanked by chlorine atoms at C3.

The concepts of kinetic and thermodynamic control are crucial for understanding product distributions in competing reactions. researchgate.netuni-rostock.deresearchgate.net A kinetically controlled reaction favors the product that is formed fastest (lowest activation energy), while a thermodynamically controlled reaction favors the most stable product (lowest Gibbs free energy). researchgate.netuni-rostock.de

For the SNAr reaction of this compound, the substitution of the iodine at the C6 position is typically both the kinetic and thermodynamic product under standard reaction conditions. The activation energy for displacing iodide is significantly lower than for displacing chloride, leading to a much faster reaction rate. catalysis.blogresearchgate.net Furthermore, the resulting product, 6-substituted-2,3,5-trichloropyridine, is generally stable.

A scenario involving thermodynamic control could potentially arise under more forcing conditions (e.g., very high temperatures). catalysis.blog Under such conditions, the initial, kinetically favored substitution at C6 might become reversible, potentially allowing for a slower reaction, such as the displacement of a chlorine atom, to proceed if it leads to a more thermodynamically stable final product. However, given the large difference in leaving group ability between iodine and chlorine, the initial C-I bond substitution is highly favorable and generally considered irreversible under typical synthetic conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds in this compound allows for highly selective transformations.

The exceptional leaving group ability of iodine compared to chlorine makes the C6 position of this compound a prime site for selective palladium-catalyzed cross-coupling. The general reactivity trend for oxidative addition to palladium(0) is C-I > C-Br > C-Cl, which forms the basis for the chemoselectivity observed in these reactions. researchgate.net

Suzuki-Miyaura Coupling: Research on the closely related substrate 4-bromo-2,3,5-trichloro-6-iodopyridine has demonstrated that the Suzuki-Miyaura reaction proceeds with excellent site-selectivity at the C6 position. The C-I bond reacts exclusively, leaving the C-Br and C-Cl bonds intact under mild conditions. This high chemoselectivity is attributed to the much lower bond dissociation energy of the C-I bond, facilitating oxidative addition of the palladium catalyst. This allows for the synthesis of 6-aryl-2,3,5-trichloropyridines in high yields.

Table 1: Representative Suzuki-Miyaura Monocoupling at the C6-Iodo Position Data derived from the reactions of the analogous substrate 4-bromo-2,3,5-trichloro-6-iodopyridine.

| Arylboronic Acid (R-B(OH)₂) | Catalyst System | Solvent/Base | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Toluene (B28343)/EtOH/H₂O, K₃PO₄ | 78 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O, K₃PO₄ | 83 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O, K₃PO₄ | 73 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O, K₃PO₄ | 81 |

| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O, K₃PO₄ | 86 |

Sonogashira Coupling: Similar to the Suzuki reaction, the Sonogashira coupling of terminal alkynes also occurs selectively at the C-I bond. Studies on 4-bromo-2,3,5-trichloro-6-iodopyridine show that mono-alkynylation at the C6 position proceeds efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst, providing access to 6-alkynyl-2,3,5-trichloropyridines. researchgate.net

Table 2: Representative Sonogashira Monocoupling at the C6-Iodo Position Data derived from the reactions of the analogous substrate 4-bromo-2,3,5-trichloro-6-iodopyridine. researchgate.net

| Terminal Alkyne (R-C≡CH) | Catalyst System | Solvent/Base | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | 1,4-Dioxane / Diisopropylamine | 87 |

| (4-Methoxyphenyl)acetylene | Pd(PPh₃)₄ / CuI | 1,4-Dioxane / Diisopropylamine | 85 |

| (4-Fluorophenyl)acetylene | Pd(PPh₃)₄ / CuI | 1,4-Dioxane / Diisopropylamine | 90 |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | 1,4-Dioxane / Diisopropylamine | 80 |

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds. In polyhalogenated systems, the site of amination is also dictated by the C-X bond strength. The Buchwald-Hartwig amination of this compound is expected to proceed with high selectivity at the C6 position. Selective amination at the iodo-position over chloro- and bromo-positions in various heterocyclic systems is well-documented, often employing palladium catalysts with specialized phosphine (B1218219) ligands. This allows for the synthesis of 6-amino-2,3,5-trichloropyridine derivatives, which are valuable intermediates.

The differential reactivity of the various carbon-halogen bonds in this compound is the cornerstone of chemo- and site-selective coupling strategies. The vast difference in reactivity between the C-I bond and the C-Cl bonds allows for a stepwise functionalization approach.

The primary strategic consideration is the initial, highly selective reaction at the C6-I bond. researchgate.net This can be achieved via Suzuki, Sonogashira, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions under relatively mild conditions. The resulting 6-substituted-2,3,5-trichloropyridine is itself a valuable intermediate.

The remaining chlorine atoms can then be subjected to further transformations. The C2 chlorine, being ortho to the nitrogen, is the most activated of the remaining halogens for subsequent cross-coupling or SNAr reactions, although this requires significantly more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). The C3 and C5 chlorines are the least reactive. This reactivity hierarchy (C6-I >> C2-Cl > C-Cl at other positions) enables the design of sequential, one-pot or multi-step syntheses to build complex, polysubstituted pyridine scaffolds from a single starting material. researchgate.net

Design of Iterative and Sequential Cross-Coupling Methodologies for Complex Architectures

The distinct reactivity of the carbon-halogen bonds in this compound allows for the strategic design of iterative and sequential cross-coupling reactions, enabling the synthesis of complex, multi-substituted pyridine architectures. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This difference in reactivity forms the basis for selective functionalization.

Initial cross-coupling reactions, such as the Suzuki-Miyaura coupling, preferentially occur at the C-6 position, displacing the iodine atom. For instance, the reaction of this compound with aryl boronic acids in the presence of a palladium catalyst and a base selectively yields 6-aryl-2,3,5-trichloropyridines. This initial coupling can be followed by subsequent cross-coupling reactions at the less reactive chloro-substituted positions by employing more forcing reaction conditions, such as higher temperatures or different catalyst systems. nih.gov This stepwise approach allows for the introduction of different substituents at specific positions on the pyridine ring.

A notable example involves the synthesis of a precursor for sequential cross-coupling, 4-bromo-2,3,5-trichloro-6-iodopyridine. This compound allows for a chemo- and site-selective Suzuki-Miyaura cross-coupling reaction, leading to the synthesis of pentaarylpyridines with up to four different aryl substituents. researchgate.net The sequential nature of these reactions, starting with the most reactive C-I bond and proceeding to the less reactive C-Cl bonds, is a powerful strategy for building molecular complexity. nih.govnih.gov

The development of automated iterative Suzuki-Miyaura cross-coupling (iSMC) reactions further highlights the potential of this methodology for creating diverse molecular libraries. researchgate.net While not specific to this compound, the principles of iSMC, which rely on compatible functional groups and sequential reactions, are directly applicable to polyhalogenated pyridines. researchgate.net

Table 1: Exemplary Sequential Cross-Coupling Reactions

| Starting Material | Coupling Partner 1 | Product 1 | Coupling Partner 2 | Product 2 |

| This compound | Arylboronic Acid | 6-Aryl-2,3,5-trichloropyridine | Alkylboronic Ester | 2-Alkyl-6-aryl-3,5-dichloropyridine |

| 4-Bromo-2,3,5-trichloro-6-iodopyridine | Arylboronic Acid | 4-Bromo-6-aryl-2,3,5-trichloropyridine | Different Arylboronic Acid | 4,6-Diaryl-2,3,5-trichloropyridine |

Directed Ortho Metalation (DoM) and Related Lithiation Chemistry

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgharvard.edu

In the context of polyhalogenated pyridines, the nitrogen atom within the pyridine ring can act as a directing group, although its influence can be modulated by the presence and position of halogen substituents. For this compound, lithiation can be achieved with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures. mdpi.com The regioselectivity of this lithiation is influenced by the electronic effects of the halogen atoms and the directing effect of the pyridine nitrogen.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. For example, quenching with bromine (Br₂) or carbon dioxide (CO₂) can introduce a bromo or carboxylic acid group, respectively. This provides a versatile method for further derivatization of the polyhalogenated pyridine scaffold.

The ortho-functionalization of polyhalogenated pyridines is a key strategy for introducing substituents at specific positions, which can be challenging to achieve through other methods. mdpi.com The directing effect of the pyridine nitrogen generally favors deprotonation at the C-2 or C-6 positions. However, the electronic and steric environment created by the halogen substituents plays a crucial role in determining the ultimate site of lithiation. nih.gov

For instance, in some substituted pyridines, lithiation can be directed to the C-4 position. rsc.org The choice of the organolithium reagent and reaction conditions is critical for achieving high regioselectivity. harvard.edu The resulting lithiated species can then be used in subsequent reactions to build more complex molecular architectures.

Table 2: Regioselective Lithiation and Electrophilic Quenching

| Substrate | Lithiating Agent | Electrophile | Product |

| This compound | LiTMP | Br₂ | 4-Bromo-2,3,5-trichloro-6-iodopyridine |

| 2,5-Dichloropyridine | LDA | Benzaldehyde | 2,5-Dichloro-6-(hydroxyphenylmethyl)pyridine |

| 2-Chloropyridine | n-BuLi | CO₂ | 2-Chloro-3-pyridinecarboxylic acid |

Other Significant Organic Transformations

Beyond cross-coupling and metalation reactions, the this compound scaffold can undergo a variety of other significant organic transformations.

The halogenated pyridine ring is generally resistant to oxidation under standard conditions. However, the substituents introduced through the aforementioned reactions can undergo oxidation. For example, a hydroxymethyl group introduced via electrophilic quenching could be oxidized to an aldehyde or a carboxylic acid.

Reduction of the halogenated pyridine scaffold can be achieved under specific conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can lead to the removal of halogen atoms. The selective reduction of one halogen over another can be challenging but may be possible under carefully controlled conditions. A method for preparing 2,3,5-trichloropyridine (B95902) involves the reduction of 2,3,5,6-tetrachloropyridine (B1294921) or pentachloropyridine (B147404) with metallic zinc in a strongly alkaline aqueous solution. google.com

The functional groups introduced onto the this compound core can participate in intramolecular cyclization reactions to form novel polycyclic frameworks. jetir.org These reactions are valuable for the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry and materials science. mdpi.com

For example, a substituent with a terminal amine or alcohol introduced at the C-6 position via a cross-coupling reaction can undergo an intramolecular cyclization with one of the adjacent chloro substituents to form a fused bicyclic or tricyclic system. princeton.edu These cyclizations can be promoted by heat or by using a suitable catalyst. The formation of such polycyclic architectures, like indoloquinolines, can be achieved through sequential Suzuki-Miyaura coupling followed by Buchwald-Hartwig amination.

Mechanistic Investigations and Advanced Theoretical Studies of Halogenated Pyridines

Application of Computational Chemistry (e.g., Density Functional Theory) for Reaction Pathway Elucidation

Computational chemistry, with Density Functional Theory (DFT) as a leading method, has become an indispensable tool for mapping the potential energy surfaces of reactions involving halogenated pyridines. kallipos.grkallipos.gr These theoretical calculations allow for the prediction of reaction outcomes, the rationalization of observed selectivities, and the design of improved synthetic protocols. acs.org

DFT studies are frequently employed to calculate the free energies of regioisomeric intermediates and transition states, which can accurately predict the experimentally observed product ratios. acs.org For instance, in the functionalization of pyridine (B92270) N-oxides, calculations at the M06-2X/6-31+G(d,p) level of theory have successfully predicted regiochemical preferences. acs.org Similarly, computational models have been used to understand the reactivity of phosphonium (B103445) salts derived from pyridines in halogenation reactions. These studies indicate that C-halogen bond formation proceeds via an SNAr pathway and that phosphine (B1218219) elimination is the rate-determining step. nih.govnih.gov

In the context of reactions involving Zincke imine intermediates derived from pyridines, DFT calculations have been crucial in explaining high regioselectivity. nih.govchemrxiv.org By computing the Gibbs energy profiles for halogenation with different N-halosuccinimides (NCS, NBS, NIS), researchers can identify the kinetically controlled pathways and the factors that determine the selectivity-determining step. nih.gov These models reveal subtle differences in transition state energies that govern the final product distribution.

| Halogenating Agent | Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Selectivity-Determining Step |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | C3-Chlorination | 22.2 | C-Cl Bond Formation (TS-I) |

| N-Bromosuccinimide (NBS) | C3-Bromination | 18.0 | C-Br Bond Formation (TS-I) |

| N-Iodosuccinimide (NIS) | C3-Iodination | 19.7 (for C-I formation), Lower barrier for deprotonation | Deprotonation (TS-II) |

Elucidation of Reaction Mechanisms and Transition States in Halogenation and Substitution Reactions

The primary reaction mechanism for polysubstituted halogenated pyridines is nucleophilic aromatic substitution (SNAr). orgchemres.org In this process, a nucleophile attacks an electron-deficient carbon atom bearing a halogen, proceeding through a high-energy intermediate known as a Meisenheimer complex. orgchemres.org For a molecule like 2,3,5-Trichloro-6-iodopyridine, the positions are activated by the electron-withdrawing effects of the nitrogen atom and the multiple halogen substituents. The iodine atom typically serves as a superior leaving group compared to chlorine, allowing for selective substitution reactions.

Recent mechanistic studies have explored alternative pathways for selective halogenation. One innovative strategy involves the temporary transformation of the pyridine ring into a series of polarized alkenes known as Zincke imines. nih.govchemrxiv.orgnsf.gov This "one-pot" ring-opening, halogenation, and ring-closing sequence allows for electrophilic halogenation at the C-3 position under mild conditions, a transformation that is difficult to achieve via traditional electrophilic aromatic substitution due to the electron-deficient nature of the pyridine ring. nih.govchemrxiv.orgnsf.gov

Computational analysis of the transition states (TS) in these reactions reveals critical details. For the Zincke imine pathway, two distinct selectivity-determining regimes have been identified. nih.gov

For Chlorination and Bromination : The irreversible C-Hal bond-forming step (TS-I) is rate-determining. The higher selectivity observed in bromination compared to chlorination is explained by a later, more product-like transition state that better discriminates between the C3 and C5 positions. nih.gov

For Iodination : The initial C-I bond formation is reversible. The subsequent deprotonation step (TS-II) becomes the regioselectivity-determining step. nih.gov

This mechanistic divergence highlights how the nature of the halogen electrophile can fundamentally alter the reaction coordinate and control the regiochemical outcome. nih.gov

Quantitative Analysis of Electronic and Steric Effects on Regioselectivity and Reactivity

The regioselectivity and reactivity of halogenated pyridines are governed by a complex interplay of electronic and steric effects. nih.gov The electron-deficient character of the pyridine ring, enhanced by electron-withdrawing halogen substituents, is a primary driver of reactivity in nucleophilic substitutions. nih.gov

Quantitative structure-reactivity relationships have been developed to predict SNAr reaction rates. A robust model demonstrates a linear relationship between the free energies of activation (ΔG‡) and three computationally derived molecular descriptors:

The LUMO energy of the electrophile.

The average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution.

The sum of average ESP values for the atoms ortho and para to the reaction center. chemrxiv.orgrsc.org

This model successfully predicts reactivity across a wide range of (hetero)aryl halides, spanning six orders of magnitude in reaction rates. rsc.org It can also predict site selectivity in multihalogenated substrates with high accuracy. chemrxiv.org

| Substrate Example | Key Factor | Quantitative Descriptor | Impact on Reactivity |

|---|---|---|---|

| 2-Chloropyridine | Leaving Group | Halogen (F >> Cl ~ Br) | Fluoride is a much faster leaving group. |

| 2-Chloro-5-(trifluoromethyl)pyridine | Electron Deficiency | LUMO Energy | Lower LUMO energy correlates with faster reaction rates. |

| Polychlorinated Pyridines | Electrostatic Potential | ESP at Reactive Carbon | More positive ESP at the substitution site increases reactivity. |

| 2-Substituted Pyridines | Steric Hindrance | Transition State Distortion Energy | Bulky groups adjacent to the reaction site can slow the reaction by destabilizing the transition state. nih.govnih.gov |

In the specific case of a molecule like this compound, these principles dictate its behavior in reactions like palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The C-I bond is significantly more reactive than the C-Cl bonds, allowing for chemoselective functionalization at the C-6 position. researchgate.netresearchgate.net Further functionalization at the chloro-substituted positions typically requires more forcing conditions. researchgate.net The regioselectivity is thus a direct consequence of the differential electronic properties and bond strengths of the various carbon-halogen bonds, a feature that can be quantitatively analyzed and predicted using modern computational tools. researchgate.net

Advanced Synthetic Applications of 2,3,5 Trichloro 6 Iodopyridine

Precursor for the Synthesis of Diverse Functionalized Pyridine (B92270) and Quinoline (B57606) Derivatives

The distinct reactivity of the carbon-halogen bonds in 2,3,5-trichloro-6-iodopyridine is the cornerstone of its utility as a synthetic precursor. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This chemoselectivity allows for the stepwise and regioselective introduction of various substituents onto the pyridine ring.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are instrumental in the functionalization of this scaffold. uni-rostock.de For instance, the iodine at the 6-position can be selectively replaced with aryl or alkynyl groups, leaving the chloro substituents intact for subsequent modifications. This stepwise approach provides a powerful tool for the synthesis of non-symmetrical, polysubstituted pyridines. researchgate.net

Furthermore, this compound serves as a valuable starting material for the synthesis of quinoline derivatives. The strategic placement of the halogen atoms facilitates annulation reactions, where a second ring is fused onto the pyridine core. These transformations often involve intramolecular cyclization following an initial cross-coupling reaction, leading to the formation of the quinoline ring system. The ability to construct such fused heterocyclic systems is of significant interest due to the prevalence of the quinoline motif in pharmaceuticals and functional materials. mdpi.com

The following table summarizes selected examples of functionalized pyridines synthesized from this compound and related compounds, highlighting the reaction conditions and resulting products.

| Starting Material | Reagent/Catalyst | Product | Reference |

| 4-Bromo-2,3,5-trichloro-6-iodopyridine | Arylboronic acids / Pd catalyst | Pentaarylpyridines | researchgate.net |

| 4-Bromo-2,3,5-trichloro-6-iodopyridine | Terminal alkynes / Pd catalyst | Mono-, di-, tri-, and pentaalkynylated pyridines | researchgate.net |

| 2,3,5,6-Tetrachloropyridine (B1294921) | Arylboronic acids / Pd catalyst | 2-Aryl-3,4,5,6-tetrachloropyridines and 2,6-diaryl-3,4,5-trichloropyridines | researchgate.net |

Building Block for Highly Substituted Aromatic and Heteroaromatic Systems, including Pentaarylpyridines

The sequential and site-selective functionalization of this compound and its analogues opens the door to the synthesis of highly substituted aromatic and heteroaromatic systems. A notable example is the synthesis of pentaarylpyridines, where all five positions of the pyridine ring are substituted with aryl groups.

A novel starting material, 4-bromo-2,3,5-trichloro-6-iodopyridine, has been specifically designed for the chemo- and site-selective synthesis of pentaarylpyridines with up to four different aryl substituents via multiple Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net This approach leverages the differential reactivity of the various carbon-halogen bonds, allowing for a programmed introduction of diverse aryl moieties.

The synthesis of such sterically demanding and electronically diverse systems is challenging, and the use of polyhalogenated pyridines provides a robust and flexible platform. The resulting highly substituted pyridines are of interest for their unique photophysical and electronic properties, which can be fine-tuned by varying the nature of the aryl substituents.

Role in the Construction of Advanced Organic Materials and Specialized Chemical Structures

The versatility of this compound extends beyond the synthesis of discrete molecules to the construction of advanced organic materials and specialized chemical structures. Halogenated pyridines, in general, are utilized in the development of liquid crystals and polymers. The presence of multiple halogen atoms can influence the packing and electronic properties of these materials.

The ability to introduce various functional groups onto the pyridine core through the selective reactions of this compound allows for the creation of tailored building blocks for supramolecular chemistry and materials science. For example, the introduction of chromophores or electronically active groups can lead to the formation of novel dyes, sensors, or components for organic electronic devices.

Furthermore, this compound serves as a precursor for the synthesis of other important chemical intermediates. For instance, it can be used to prepare 3,5-dichloro-2-pyridinol, which is a key intermediate for certain pesticides. google.com The controlled reactivity of this compound makes it an invaluable tool for accessing a wide range of complex and functionally rich chemical structures with potential applications in agrochemicals, pharmaceuticals, and materials science. jst.go.jp

Comparative Analysis and Structure Reactivity Relationships Within Halogenated Pyridine Frameworks

Comparative Reactivity Studies of Different Halogen Substituents (Chlorine vs. Iodine) at Various Positions

In polyhalogenated pyridines, the carbon-halogen bonds exhibit different strengths and polarities, leading to significant differences in reactivity. The C-I bond is considerably weaker and more polarizable than C-Cl bonds, making it a preferential site for metal-catalyzed cross-coupling reactions.

Research on the closely related substrate, 4-bromo-2,3,5-trichloro-6-iodopyridine, provides clear, transferable insights into this reactivity hierarchy. uni-rostock.deuni-rostock.de In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the C-I bond at the C6 position (ortho to the nitrogen) is the most reactive site. This is attributed to the superior leaving group ability of iodine compared to bromine and chlorine. uni-rostock.de

The oxidative addition of a palladium(0) complex to the C-X bond is the initial and often rate-determining step in the catalytic cycle. libretexts.org The lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds facilitates this step, allowing for chemoselective functionalization. Studies show that mono-arylation occurs selectively at the C6-I position under specific catalytic conditions, leaving the C-Br and C-Cl bonds intact. uni-rostock.de

Table 1: Chemoselective Suzuki-Miyaura Mono-Arylation at the C6-Iodine Position Data derived from studies on 4-bromo-2,3,5-trichloro-6-iodopyridine, demonstrating the principle of C-I bond reactivity. uni-rostock.de

| Entry | Arylboronic Acid | Catalyst System | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 80 |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 85 |

| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 81 |

| 4 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 60 |

These results underscore the high reactivity of the C-I bond, which can be selectively targeted. The chlorine atoms at positions 2, 3, and 5 are significantly less reactive and require more forcing conditions to participate in cross-coupling reactions. libretexts.orgnih.gov Studies on 2,3,5-trichloropyridine (B95902) show that coupling occurs preferentially at the C2 position, but under conditions that would readily cleave a C-I bond. nih.govresearchgate.net

Impact of Positional Isomerism on Synthetic Utility and Reactivity Profiles

The position of halogen substituents on the pyridine (B92270) ring dramatically influences the molecule's reactivity profile and its utility as a synthetic intermediate. algoreducation.comsolubilityofthings.comcreative-chemistry.org.uk In pyridines, positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the nitrogen. chemrxiv.org

In the framework of 2,3,5-trichloro-6-iodopyridine, the iodine is at the activated C6 position, while the chlorine atoms are at C2 (activated), C3 (meta), and C5 (meta).

Reactivity at C6 (ortho): The C6-I bond is the most reactive site, benefiting from both the excellent leaving group ability of iodine and the electronic activation by the adjacent nitrogen atom. uni-rostock.de This allows for selective functionalization at this position.

Reactivity at C2 (ortho): The C2-Cl bond is the next most reactive site after C6-I. While chlorine is a poorer leaving group, the ortho position's activation facilitates reactions like Suzuki coupling, as demonstrated in studies with 2,3,5-trichloropyridine. nih.gov

Reactivity at C4 (para): In isomers where a halogen is at the C4 position, such as 2,3,5,6-tetrachloro-4-iodopyridine (B1620682), this site is also highly activated. orgchemres.org Research on 4-bromo-2,3,5-trichloro-6-iodopyridine shows that after initial reaction at C6, subsequent functionalization can be directed to the C4 position under different catalytic conditions, demonstrating that the para position is more reactive than the meta positions. uni-rostock.de

Reactivity at C3/C5 (meta): The chlorine atoms at the C3 and C5 positions are the least reactive towards palladium-catalyzed cross-coupling reactions. These positions are not directly activated by the ring nitrogen and thus require much harsher reaction conditions for substitution. nih.gov

This predictable hierarchy of reactivity based on positional isomerism is crucial for synthetic planning, enabling the sequential and site-selective introduction of different functional groups to build complex molecular architectures. researchgate.net

Future Directions and Emerging Research Perspectives

Development of Sustainable and Environmentally Benign Synthesis Methodologies

The future synthesis and functionalization of 2,3,5-Trichloro-6-iodopyridine are increasingly guided by the principles of green chemistry. A primary goal is to develop methods that reduce waste, avoid hazardous solvents, and utilize more sustainable resources.

One promising direction is the use of water as a solvent. Research has demonstrated that highly efficient and selective amination of polyhalogenated pyridines can be achieved using water as the solvent, promoted simply by a base. nih.govacs.orgacs.orgcncb.ac.cnfigshare.com This approach avoids the use of costly and often toxic noble-metal catalysts and organic solvents, representing a significant step towards an environmentally benign process. acs.orgcncb.ac.cn For instance, the selective amination of various polyhalogenated pyridines has been successfully performed on a large scale in water. nih.gov

Another key area is the development of ligand-free cross-coupling reactions. A highly efficient, ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been developed using a simple palladium acetate (B1210297) catalyst in an aqueous phase. nih.gov This method features mild reaction conditions and avoids the use of expensive and air-sensitive phosphine (B1218219) ligands, which are common in traditional Suzuki couplings. nih.gov Extending such ligand-free systems to the iodo-substituted scaffold could provide a more sustainable route to biaryl pyridine (B92270) derivatives.

Exploration of Unconventional Activation and Functionalization Strategies for Polyhalogenated Pyridines

Moving beyond conventional cross-coupling reactions, researchers are exploring novel ways to activate and functionalize the stable C-H and C-Cl bonds of polyhalogenated pyridines.

One of the most significant frontiers is direct C-H activation. While challenging, the development of organo-catalytic methods for constructing biaryls through direct aromatic C-H activation presents a paradigm shift, offering a more atom-economical alternative to traditional cross-coupling, which requires pre-functionalized starting materials. nih.gov Applying C-H activation strategies to the pyridine core after initial functionalization at the halogenated sites could provide access to novel derivatives.

The inherent differences in halogen reactivity (I > Br > Cl) on the pyridine ring are already exploited for site-selective reactions. For example, studies on 4-Bromo-2,3,5-trichloro-6-iodopyridine have shown that chemoselective Sonogashira reactions can be controlled to functionalize specific positions, providing access to non-symmetrical alkynylated pyridines. researchgate.netresearchgate.net Future work will likely delve into more subtle and unconventional methods to control this selectivity, potentially using light (photoredox catalysis) or electrochemical methods to activate specific C-halogen bonds under mild conditions. bohrium.com

Furthermore, metal-free activation strategies are gaining traction. A metal-free method for highly site-selective C–N bond formation on polyhalogenated pyridines and pyrimidines has been reported, where the reaction selectivity can be tuned by the nature of the N-heterocyclic ring itself. rsc.org Exploring such metal-free pathways for this compound could eliminate concerns about residual metal contamination in final products, which is particularly crucial for pharmaceutical applications.

Advancements in Catalyst Development for Highly Selective Transformations

The ability to selectively functionalize one halogen position over others on a polyhalogenated scaffold like this compound is critically dependent on catalyst design. Significant advancements are being made in developing highly selective and robust catalytic systems.

Modern catalyst systems often employ sophisticated phosphine ligands that can precisely control the outcome of a reaction. For the Suzuki-Miyaura coupling, catalyst systems based on palladium precatalysts and specific monophosphine ligands have demonstrated high activity for coupling challenging heteroaryl chlorides. researchgate.net A notable strategy involves using a "toolkit" approach, where the combination of a specific ligand (e.g., sulfonated SPhos or XPhos) and a base with a particular cation (e.g., Li+, Na+, K+) can steer the reaction to a desired position. incatt.nl This method leverages non-covalent interactions between the substrate and the catalyst system to control regioselectivity, allowing for the sequential functionalization of a trichlorinated substrate to yield a single regioisomer with three different substituents. incatt.nl

For C-N bond formation, the Pd–XPhos catalyst system has been effective in performing double N-arylation reactions on tetra-halogenated 4,4'-bipyridines to create functionalized 2,7-diazacarbazoles. beilstein-journals.org Such powerful catalyst systems could be employed for the selective diarylation of this compound. The table below summarizes catalyst systems used for selective transformations of related polyhalogenated heterocycles, indicating promising avenues for future research on this compound.

| Reaction Type | Substrate Type | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2,3,5-Trichloropyridine | Pd(OAc)₂ | Ligand-free, aqueous media, environmentally benign. | nih.gov |

| Suzuki-Miyaura / Buchwald-Hartwig | Di- and Tri-halogenated arenes | Pd / Sulfonated SPhos/XPhos + Various Bases (Li, Na, K) | High site-selectivity controlled by non-covalent interactions. | incatt.nl |

| Double N-Arylation | Tetra-halogenated 4,4'-bipyridines | Pd₂(dba)₃ / XPhos / NaOt-Bu | Site-selective double amination to form tricyclic systems. | beilstein-journals.org |

| Sonogashira Coupling | 4-Bromo-2,3,5-trichloro-6-iodopyridine | Pd(PPh₃)₄ / CuI | Chemoselective coupling at the C-I and C-Br positions. | researchgate.netresearchgate.net |

| Amination | Polyhalogenated Pyridines | Base-promoted (e.g., NaOtBu) | Metal-free, uses water as a solvent. | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers transformative potential for the production and functionalization of this compound. These technologies provide significant advantages in terms of safety, scalability, and efficiency.

Flow chemistry allows for reactions to be performed in a continuous stream through a reactor, such as a heated or cooled tube. cinz.nz This setup offers superior control over reaction parameters like temperature and mixing, which is especially beneficial for highly exothermic or fast reactions. umontreal.ca For multi-step syntheses involving hazardous intermediates, flow chemistry enables their generation and immediate use in the next step without isolation, minimizing risk. cinz.nz The synthesis of an imidazo[1,2-a]pyridine (B132010) library in a two-step continuous flow process highlights the utility of this approach for heterocyclic compounds, achieving a higher yield than the comparable batch method. umontreal.ca

Automated synthesis platforms, often integrated with flow reactors, can further enhance efficiency by allowing for rapid reaction optimization and the production of compound libraries with minimal manual intervention. nih.gov The fully automated synthesis of radiolabelled pyridine-based agents has been successfully demonstrated, showcasing how complex, multi-step procedures can be standardized and reliably executed. nih.gov Applying these automated systems to the sequential cross-coupling of this compound could dramatically accelerate the discovery of new derivatives by enabling high-throughput screening of different building blocks and reaction conditions. As the demand for complex, precisely substituted pyridines grows, the integration of flow and automation will be essential for efficient and scalable synthesis. research.csiro.au

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.